
2,2-Dibenzyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibenzyloxirane is an organic compound characterized by the presence of an oxirane ring substituted with two benzyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the oxirane ring, a three-membered cyclic ether, imparts significant strain to the molecule, making it highly reactive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyloxirane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydroxide to form benzyl alcohol, which is then treated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then react with an epoxide, such as epichlorohydrin, to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibenzyloxirane undergoes a variety of chemical reactions due to the strained nature of the oxirane ring. These reactions include:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2,2-Dibenzyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.
Industry: The compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2,2-Dibenzyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols. This interaction is crucial for understanding the metabolism and detoxification of epoxides in living organisms .
Vergleich Mit ähnlichen Verbindungen
2,3-Epoxypropylbenzene: Similar to 2,2-Dibenzyloxirane but with different substitution patterns on the oxirane ring.
2-Phenyl-1,2-epoxyethane: Another epoxide with a phenyl group attached to the oxirane ring.
Styrene oxide: A simpler epoxide with a single phenyl group attached to the oxirane ring
Uniqueness: this compound is unique due to the presence of two benzyl groups, which significantly influence its reactivity and properties. The steric and electronic effects of the benzyl groups make it distinct from other epoxides, affecting its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
41979-18-4 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2,2-dibenzyloxirane |
InChI |
InChI=1S/C16H16O/c1-3-7-14(8-4-1)11-16(13-17-16)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI-Schlüssel |
GKEGVBQPRXBYOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)

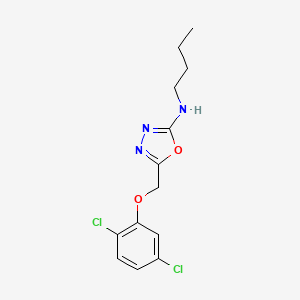
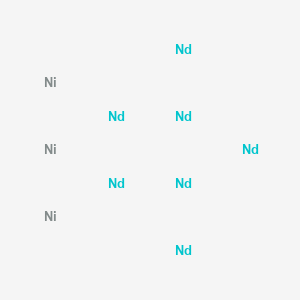
![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)
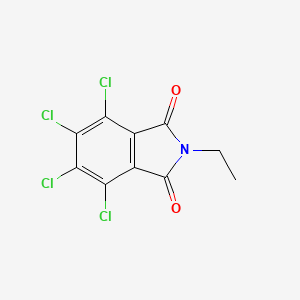
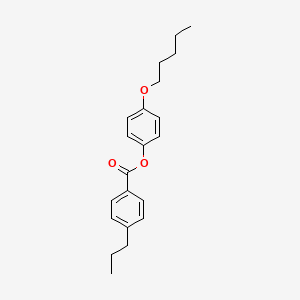
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
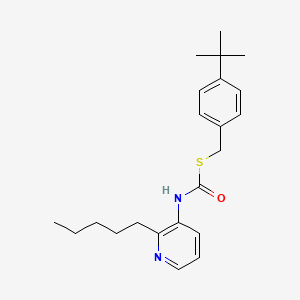
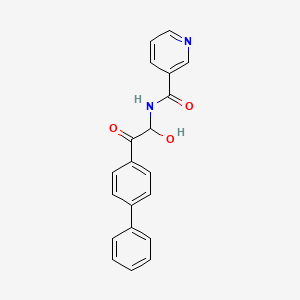
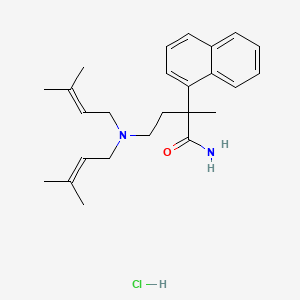
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
